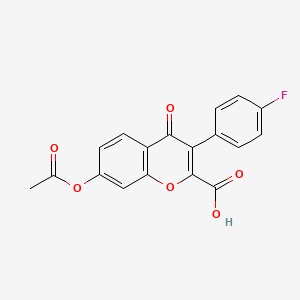
7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylacetic acid and 2-hydroxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorophenylacetic acid and 2-hydroxybenzaldehyde in the presence of a base, such as pyridine, to form the intermediate 3-(4-fluorophenyl)-2H-chromen-2-one.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetoxy group at the 7-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to remove the acetoxy group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or deacetylated derivatives.
Scientific Research Applications
7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions such as cancer, inflammation, and neurodegenerative diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-acetoxy-3-(4-methoxyphenyl)chromen-2-one: Similar in structure but with a methoxy group instead of a fluorophenyl group.
3-(4-fluorophenyl)-2,2,4-trimethyl-2H-chromen-7-yl acetate: Another fluorophenyl derivative with different substituents on the chromene ring.
6-arylfuro[3,2-g]chromen-7-ones: Structural analogs with a furan ring fused to the chromene core.
Uniqueness
7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid is unique due to the presence of the acetoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C18H11FO6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
7-acetyloxy-3-(4-fluorophenyl)-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C18H11FO6/c1-9(20)24-12-6-7-13-14(8-12)25-17(18(22)23)15(16(13)21)10-2-4-11(19)5-3-10/h2-8H,1H3,(H,22,23) |
InChI Key |
JXCJQLPSLWFBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161920.png)
![3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12161927.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12161935.png)
![N-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12161939.png)
![7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161946.png)


![3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12161976.png)
![(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B12162000.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B12162006.png)
![2-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12162019.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B12162025.png)

